CIN8 protein - 147652-23-1

CIN8 protein

Catalog Number: EVT-1519284
CAS Number: 147652-23-1
Molecular Formula: C10H22O
Molecular Weight: 0
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Product Introduction

Source

CIN8 is encoded by the CIN8 gene located on chromosome VII of the yeast genome. Its sequence and functional characteristics have been extensively studied, making it a model for understanding kinesin motor proteins in eukaryotic cells .

Classification

CIN8 belongs to the kinesin superfamily, specifically classified as a member of the kinesin-5 subfamily. This classification is based on its structural features and motor functions, which facilitate bidirectional movement along microtubules .

Synthesis Analysis

Methods

CIN8 protein can be synthesized using recombinant DNA technology. The gene is cloned into an expression vector and transformed into host cells (typically Escherichia coli or yeast). Following expression, the protein can be purified using various chromatographic techniques.

Technical Details

Common methods for synthesizing and purifying CIN8 include:

  • Transformation: Insertion of the CIN8 gene into plasmids.
  • Expression: Induction of protein synthesis in host cells.
  • Purification: Techniques such as affinity chromatography (using tags like His-tag) and size-exclusion chromatography to isolate functional CIN8 from cellular components .
Molecular Structure Analysis

Structure

CIN8 consists of several structural domains:

  • Motor Domain: Responsible for ATP hydrolysis and microtubule binding.
  • Neck Linker: Facilitates conformational changes necessary for movement.
  • Tail Domain: Involved in cargo binding and interaction with other proteins.

Data

The crystal structure of CIN8 reveals its motor domain's arrangement, which is similar to other kinesins but with unique features that allow its specific interaction with microtubules. The molecular weight of CIN8 is approximately 100 kDa, with a calculated isoelectric point around 6.0 .

Chemical Reactions Analysis

Reactions

CIN8 participates in several biochemical reactions:

  • ATP Hydrolysis: The hydrolysis of adenosine triphosphate to adenosine diphosphate and inorganic phosphate is essential for its motor activity.
  • Microtubule Binding: CIN8 binds to microtubules in a process regulated by ATP concentration and ionic strength.

Technical Details

The kinetics of ATP hydrolysis by CIN8 can be measured using assays that monitor changes in absorbance or fluorescence. Additionally, co-sedimentation assays help elucidate the binding affinity between CIN8 and microtubules under varying conditions .

Mechanism of Action

Process

CIN8 operates through a process known as "walking" along microtubules, powered by ATP hydrolysis. This movement is characterized by:

  1. Binding: The motor domain attaches to a microtubule.
  2. Power Stroke: Conformational changes occur upon ATP binding, propelling the motor forward.
  3. Release: After hydrolysis, the motor releases from the microtubule.

Data

Studies indicate that multiple CIN8 motors can bind to a single microtubule, enhancing its transport capabilities. This cooperative binding is crucial for effective spindle function during mitosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: CIN8 is soluble in buffers containing glycerol and salts.
  • Stability: The protein exhibits stability under physiological conditions but can aggregate at high concentrations.

Chemical Properties

CIN8's chemical properties are influenced by its amino acid composition, which includes several charged residues that affect its interaction with microtubules. Its hydrophilicity/hydrophobicity balance is critical for maintaining solubility and functionality .

Applications

Scientific Uses

CIN8 serves as an important model for studying:

  • Motor Protein Functionality: Insights into how kinesins operate can inform research on similar proteins in humans.
  • Cancer Research: Given its homology to human kinesin proteins involved in cancer progression, CIN8 is utilized in studies aimed at understanding tumor biology and developing therapeutic strategies .
  • Cell Cycle Studies: Investigating the role of CIN8 in mitosis provides valuable information about cell division processes that are often dysregulated in cancerous cells.
Molecular Architecture & Structural Determinants of CIN8

Domain Organization of CIN8: Motor Domains and Disordered Regions

The Saccharomyces cerevisiae CIN8 protein (UniProt ID: P27895) comprises 1,000 amino acids with a molecular weight of 113.3 kDa and an isoelectric point of 8.28 [3] [6]. Its domain architecture includes:

  • N-terminal Motor Domains (residues 1–370): Four conserved kinesin motor domains that hydrolyze ATP and bind microtubules (MTs). Each contains a tubulin-binding interface, a P-loop for nucleotide coordination, and switch I/II elements that undergo conformational changes during the ATPase cycle [1] [8].
  • Central Stalk Region (residues 371–700): Predominantly coiled-coil domains facilitating oligomerization. The first coiled-coil (residues 450–500) drives dimerization, while distal segments (residues 600–700) enable tetramer assembly [7].
  • C-Terminal Tail (residues 701–1000): A disordered region regulating cellular localization and protein interactions. This domain harbors a PP1 phosphatase-binding motif (RVxF), critical for kinetochore functions [5].

Disordered regions at both termini confer structural flexibility, allowing dynamic interactions with MTs, kinetochores, and regulatory enzymes like PP1 [3] [5].

Table 1: Domain Organization of CIN8

DomainResiduesStructural FeaturesFunctions
N-terminal motor1–370β-sheets, α-helices, P-loopATP hydrolysis, MT binding, force generation
Central stalk371–700Coiled-coil motifs (CC1, CC2)Dimerization, tetramerization
C-terminal tail701–1000Disordered, PP1-binding motifProtein recruitment, regulation

Tetrameric Assembly and Biophysical Properties

CIN8 functions as a bipolar homotetramer, formed via a two-step assembly:

  • Dimerization: Mediated by the first coiled-coil domain (CC1, residues 450–500), creating antiparallel dimers [7].
  • Tetramerization: Driven by the second coiled-coil domain (CC2, residues 600–700), which links two dimers into a dumbbell-shaped complex [7].

This quaternary structure positions two pairs of motor domains at opposite ends, enabling MT crosslinking. The tetrameric state is non-dissociable under physiological conditions, with a total molecular weight of ~453 kDa [3] [7]. Mutational studies confirm that truncations disrupting CC2 (e.g., Δ600–700) yield inactive dimers incapable of spindle elongation, underscoring the tetramer’s role in force generation [7].

Structural Basis for Bidirectional Motility: Loop 8 Insert and Neck Linker Dynamics

CIN8 exhibits unique bidirectional motility, switching between plus- and minus-end-directed movement based on ionic strength (IS), motor density, and MT geometry [1] [4] [8]. Key structural determinants include:

  • Loop 8 Insert (residues 270–369): A 99-residue insert in the MT-binding loop. At high IS (e.g., 150 mM KCl), its deletion (Δ99) biases motion toward the minus-end by weakening non-canonical MT interactions. Conversely, low IS (≤50 mM KCl) or antiparallel MT binding promotes plus-end motility via loop-mediated MT clustering [1] [4].
  • Neck Linker (NL, residues 370–390): Connects the motor domain to the stalk. Dynamics are regulated by H-bonds between the NL’s N-latch (Gly¹⁵⁰) and the motor core. Substituting the NL with sequences from unidirectional kinesins (e.g., Eg5) ablates bidirectional switching, while restoring the N-latch glycine rescues function [2].
  • Phosphorylation Sites (S277, T285, S493): Cyclin-dependent kinase 1 (Cdk1) phosphorylates these residues in the motor domain. Phosphomimetic mutants (S277D/T285D/S493D) weaken MT affinity, increase velocity, and promote minus-end motility [4].

Cryo-EM Insights into Microtubule-Binding Modes

Cryo-electron microscopy (cryo-EM) reveals that CIN8 engages MTs via canonical and non-canonical binding sites:

  • Canonical Site: The motor domain binds the αβ-tubulin dimer’s intercaps via conserved residues in helix α4 and loop L12, similar to other kinesins [1].
  • Non-Canonical Sites: Up to four CIN8 motor domains bind a single αβ-tubulin dimer, exceeding the 1:1 stoichiometry of unidirectional kinesins (e.g., Eg5). Loop 8 inserts facilitate these interactions, enabling CIN8 clustering along MTs [1].

Deleting the Loop 8 insert (Δ99) abolishes non-canonical binding, reverting CIN8 to 1:1 tubulin binding. Competition assays with Eg5 confirm that CIN8 occupies both canonical and secondary sites, which may stabilize reversed-direction steps [1] [8].

Table 2: Microtubule-Binding Properties of CIN8

PropertyWild-Type CIN8ΔLoop 8 MutantEg5 (Comparison)
Tubulin-binding stoichiometry4 motors/dimer1 motor/dimer1 motor/dimer
Key binding regionsLoop 8, α4-helix, L12α4-helix, L12α4-helix, L12
Binding affinity (K0.5, MT)0.08 µM (low IS)1.3 µM (low IS)0.7 µM
Directionality biasBidirectionalMinus-endPlus-end

Properties

CAS Number

147652-23-1

Product Name

CIN8 protein

Molecular Formula

C10H22O

Synonyms

CIN8 protein

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